molecular formula C9H10O4 B1609577 2-Hydroxy-3,6-dimethoxybenzaldehyde CAS No. 64466-51-9

2-Hydroxy-3,6-dimethoxybenzaldehyde

Cat. No. B1609577
CAS RN: 64466-51-9
M. Wt: 182.17 g/mol
InChI Key: TVMMXJBGOHHJBA-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Dibenzoxepin Framework

2-Hydroxy-3,6-dimethoxybenzaldehyde can be used in the synthesis of the dibenzoxepin framework . This is achieved through intramolecular aromatic nucleophilic substitution (S_NAr) and McMurry reactions . The dibenzoxepin scaffold is an important synthetic target because a large number of compounds having this skeleton present relevant biological activities .

Antidepressant Research

Compounds with the dibenzoxepin scaffold, which can be synthesized using 2-Hydroxy-3,6-dimethoxybenzaldehyde, have shown antidepressant properties . This makes it a valuable compound in the research and development of new antidepressant drugs .

Anxiolytic Research

Similarly, dibenzoxepin compounds have also demonstrated anxiolytic (anti-anxiety) effects . This suggests that 2-Hydroxy-3,6-dimethoxybenzaldehyde could be used in the development of new anxiolytic medications .

Antipsychotic Research

The dibenzoxepin scaffold, which can be synthesized using 2-Hydroxy-3,6-dimethoxybenzaldehyde, has shown antipsychotic properties . This makes it a potential candidate for the development of new antipsychotic drugs .

Angiotensin-II-Receptor-Antagonist Research

Compounds with the dibenzoxepin scaffold have demonstrated angiotensin-II-receptor-antagonist properties . This suggests that 2-Hydroxy-3,6-dimethoxybenzaldehyde could be used in the research and development of new angiotensin-II-receptor-antagonist drugs .

Anti-Inflammatory Research

Dibenzoxepin compounds, which can be synthesized using 2-Hydroxy-3,6-dimethoxybenzaldehyde, have shown anti-inflammatory properties . This makes it a valuable compound in the research and development of new anti-inflammatory drugs .

Safety And Hazards

The safety and hazards of “2-Hydroxy-3,6-dimethoxybenzaldehyde” are not well-documented. However, similar compounds like 2,4-Dimethoxybenzaldehyde are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-hydroxy-3,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMMXJBGOHHJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428279
Record name 2-Hydroxy-3,6-dimethoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,6-dimethoxybenzaldehyde

CAS RN

64466-51-9
Record name 2-Hydroxy-3,6-dimethoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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